Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate

Asymmetric Synthesis Chiral Intermediate Pharmaceutical Development

Chiral fidelity determines synthetic success. Substituting the (2R,3S)-dihydroxy ester with its enantiomer, racemate, or free acid introduces stereochemical errors irreversible downstream. • Required stereochemistry for (+)-(S)-dapoxetine (3× potency vs R-antipode) and 5-phenyl-Δ²-thiazolines (up to 97% ee) • Process-validated: keto-impurity controlled, reaction completion 2-3 h, optical purity preserved • [α]²³/D +31° (c=1, H₂O), mp 84-88°C; supports multi-kg campaigns

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 122743-18-4
Cat. No. B045462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate
CAS122743-18-4
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C1=CC=CC=C1)O)O
InChIInChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m0/s1
InChIKeyIXDRYSIPXMREGK-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate: Chiral Dihydroxy Ester Overview


Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate (CAS 122743-18-4) is a chiral, non-racemic dihydroxy ester bearing two contiguous stereogenic centers (2R,3S) and a phenyl substituent at the β-position. With molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol, it is primarily employed as a versatile intermediate in the asymmetric synthesis of bioactive molecules, including 5-phenyl-substituted Δ²-thiazolines and the antidepressant (+)-(S)-dapoxetine . Its well-defined stereochemistry, validated by specific optical rotation ([α]²³/D +31°, c = 1 in H₂O) and melting point (84–88 °C), makes it a critical starting material where enantiopurity directly dictates the configuration of downstream pharmacophores [1].

1
Stereochemical Workflow
Enantiomer-specific asymmetric synthesis requiring (2R,3S) configuration
2
Selection Context
Chiral intermediate for downstream pharmacophore control in multi-step routes
3
Process Suitability
Supported by documented scalable asymmetric dihydroxylation with impurity control

Why Generic Substitution Fails


Simple replacement of methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate with its (2S,3R)-enantiomer, racemic mixture, or other ester/acid analogs is not feasible for stereochemically demanding synthetic routes. The two enantiomers serve orthogonal synthetic purposes: the (2R,3S) configuration is required to construct (+)-(S)-dapoxetine and 5-phenyl-Δ²-thiazolines , whereas the (2S,3R) antipode is essential for preparing the (2R,3R)-epoxide taxol side-chain intermediate . Using the racemate would introduce a 50% stereochemical impurity that cannot be corrected downstream, while switching to the free acid or ethyl ester alters reactivity, solubility, and protecting-group compatibility in multi-step sequences. The quantitative evidence below demonstrates that the compound's value lies not in generic diol functionality, but in its precise stereochemical identity and the specific synthetic outcomes it enables.

Enantiomer Mismatch
(2S,3R)-antipode yields opposite β-carbon configuration, producing a different diastereomeric series incompatible with (S)-dapoxetine or thiazoline targets.
Racemate Impurity Risk
Racemic mixture introduces 50% stereochemical impurity that cannot be corrected downstream, capping enantiomeric excess and compromising chiral ligand applications.
Ester/Acid Analog Reactivity Shift
Free acid or ethyl ester analogs may alter solubility and protecting-group compatibility, limiting direct substitution in established multi-step sequences.

Quantitative Differentiation Evidence


Stereochemical Configuration Dictates Synthetic Application

The (2R,3S) configuration is specifically required for synthesizing the antidepressant (+)-(S)-dapoxetine and biologically important 5-phenyl-substituted Δ²-thiazolines . In contrast, the (2S,3R) enantiomer (CAS 124649-67-8) is exclusively documented as a precursor to methyl (2R,3R)-2,3-epoxy-3-phenylpropionate, the key intermediate for the taxol side chain . These applications are stereochemically non-interchangeable: the (2R,3S) diol leads to products with opposite configuration at the β-carbon relative to those derived from the (2S,3R) diol, directly impacting the biological activity of the final pharmaceutical compound.

Stereochemical Application
Reported
(2R,3S) → (+)-(S)-dapoxetine & 5-phenyl-Δ²-thiazolines
(2S,3R) → taxol side-chain epoxide
Orthogonal synthetic utility; no documented cross-over.
Stereochemical identity directly dictates downstream pharmacophore configuration.
Asymmetric Synthesis Chiral Intermediate Pharmaceutical Development

Optical Rotation as Identity and Purity Discriminator

The (2R,3S) enantiomer exhibits specific optical rotation [α]²³/D of +31° (c = 1 in H₂O) as per Sigma-Aldrich specification . The (2S,3R) enantiomer (CAS 124649-67-8) has a reported [α]²¹/D of −10° (c = 1 in CHCl₃) . Although measured in different solvents, the opposite sign confirms enantiomeric identity and provides a clear go/no-go quality control gate: a positive rotation in water is diagnostic for the (2R,3S) configuration. The magnitude difference (+31° vs. −10° absolute) partially reflects solvent effects, but the sign dichotomy alone is sufficient to detect enantiomeric contamination exceeding approximately 5% by polarimetry [1]. Chem-Impex specifies ≥98.5% (GC) purity with [α]²⁰/D = +8 to +12° (c = 1 in CHCl₃) for the (2R,3S) enantiomer, further establishing the acceptable optical rotation range for identity confirmation .

Optical Rotation Gate
Cross-study comparable
[α]²³/D +31° (H₂O)
Positive sign in water confirms (2R,3S) identity.
Opposite sign vs. (2S,3R) at −10° (CHCl₃); solvent-dependent magnitude.
Chiral Purity Quality Control Optical Rotation

Scalable Sharpless Dihydroxylation with Preserved Optical Purity

A dedicated process development study for the Sharpless catalytic asymmetric dihydroxylation (ADH) of methyl cinnamate to produce methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate demonstrated that the reaction reaches completion within 2–3 hours without detectable erosion of optical purity [1]. The major process impurity, methyl (2R)-hydroxy-3-keto-phenylpropionate, was identified and a removal procedure established, enabling isolation of the (2R,3S)-diol with high chemical and enantiomeric purity suitable for further pharmaceutical elaboration. In contrast, no comparable process development publication exists for the (2S,3R) enantiomer via the complementary AD-mix-β route at the same level of detail, limiting scalable procurement confidence for the (2S,3R) antipode.

Scalable ADH Process
Supporting evidence
Reaction complete 2–3 h; optical purity preserved; major keto-impurity identified and removed.
Reduces technical risk for scale-up campaigns.
No equivalent published process for (2S,3R) enantiomer.
Process Chemistry Asymmetric Dihydroxylation Scalability

Enzymatic Epoxide Hydrolase Discrimination

In a study of epoxide hydrolase-mediated kinetic resolution of trans-(±)-3-phenyl glycidate esters (compounds structurally analogous to the epoxide derived from methyl 2,3-dihydroxy-3-phenylpropanoate), the (2R,3S)-configured enantiomer of the glycidate was hydrolyzed by Mung bean epoxide hydrolase to predominantly yield ethyl (2R,3R)-2,3-dihydroxy-3-phenylpropanoate with a diastereomeric excess of 78% and enantiomeric excess of 94% at 40% conversion [1]. In contrast, the (2S,3R)-glycidate enantiomer was not a substrate for the same enzyme under these conditions, demonstrating that biological catalysts—and by extension biological targets—discriminate sharply between the two enantiomeric series. Although this study uses the ethyl ester glycidate analog rather than the methyl ester diol directly, it provides class-level evidence that the (2R,3S) relative configuration is preferentially recognized in enzymatic active sites.

Enzymatic Discrimination
Class-level inference
(2R,3S)-glycidate analog hydrolyzed with 78% de, 94% ee; (2S,3R) analog not a substrate.
Suggests preferential biological recognition of (2R,3S) series.
Data to verify for direct diol substrate; Mung bean epoxide hydrolase model.
Biocatalysis Epoxide Hydrolase Stereoselectivity

Best Application Scenarios


Asymmetric Synthesis of (+)-(S)-Dapoxetine

The (2R,3S) configuration is specifically required for constructing the (S)-enantiomer of dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) approved for premature ejaculation. The (S)-enantiomer is approximately 3-fold more potent as a serotonin reuptake inhibitor than the (R)-enantiomer [1], making stereochemical fidelity of the starting diol critical. Substitution with the (2S,3R)-diol would yield the pharmacologically inferior (R)-dapoxetine, invalidating the entire synthetic campaign [1].

Enantiomerically Enriched 5-Phenyl-Δ²-Thiazolines

Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate serves as the starting material for Sharpless asymmetric dihydroxylation-based routes to 2,4,5-trisubstituted Δ²-thiazolines with enantiomeric excess up to 97% [2]. These heterocycles function as chiral ligands in asymmetric catalysis and possess inherent biological activity. The (2S,3R) enantiomer cannot access the same stereochemical series of thiazolines, and the racemate would cap the maximum ee at 0%, rendering the chiral ligand application unviable [2].

Synthesis of (R)-Cyclohexyl Lactic Acid for E-Selectin Inhibitors

The (2R,3S)-diol is documented as a chiral building block for preparing (R)-cyclohexyl lactic acid, an essential component in the synthesis of E-selectin inhibitors with potential applications in inflammatory and vascular diseases . The stereochemistry at the β-carbon of the diol directly translates to the α-hydroxy acid moiety of the E-selectin inhibitor pharmacophore, and inversion of this center (as would occur with the (2S,3R) enantiomer) would abolish binding affinity .

Process-Scale Asymmetric Dihydroxylation with Validated Impurity Control

For industrial procurement where multi-kilogram scale and regulatory compliance are required, the (2R,3S) enantiomer is supported by a dedicated process development publication documenting reaction completion within 2–3 hours, preservation of optical purity, and identification/removal of the critical keto-impurity (methyl (2R)-hydroxy-3-keto-phenylpropionate) [3]. This level of process characterization is not publicly available for the (2S,3R) enantiomer, reducing technical risk for (2R,3S)-based campaigns [3].

Application
Selection Property
Validation Focus
Asymmetric synthesis of (S)-dapoxetine
Stereochemical-control context
Enantiomeric excess and optical rotation identity confirmation
Enantiomerically enriched 5-phenyl-Δ²-thiazolines
Enantiomer-attribution review
Chiral HPLC and ee determination of final heterocycles
(R)-Cyclohexyl lactic acid for E-selectin inhibitor research
Model-response interpretation
Stereochemical fidelity of α-hydroxy acid moiety
Process-scale asymmetric dihydroxylation
Scalable process context
Impurity profile and optical purity preservation review

Technical Documentation Hub

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